2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde
Overview
Description
2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde is a unique chemical with the empirical formula C11H13NO2Si . It has a molecular weight of 219.31 . This compound is typically in solid form .
Molecular Structure Analysis
The SMILES string of this compound isCSi(C)c1cc2ncc(C=O)cc2o1
. This provides a simplified linear representation of the compound’s structure. Physical And Chemical Properties Analysis
This compound is typically in solid form . Its molecular weight is 219.31 , and its empirical formula is C11H13NO2Si .Scientific Research Applications
Synthesis and Chemical Reactivity
- 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde and its derivatives are primarily involved in the synthesis of complex heterocyclic compounds. A significant application is found in the development of functionalized 2-substituted furo[3,2-b]pyridines. These compounds are synthesized from halopyridinols through a coupling/cyclization process using palladium-catalyzed reactions (Arcadi et al., 2002).
- The compound is also utilized in reactions with benzoyl chloride and trimethylsilyl cyanide, leading to the synthesis of cyano derivatives of furo[2,3-b]-pyridine and their conversion into derivatives with different carbon-substituents (Shiotani & Taniguchi, 1997).
Applications in Synthesizing Novel Compounds
- A study demonstrates the generation of 4- and 6-aryl thieno[2,3-c]furans and 3-aryl furo[3,4-b]pyridine using 2-(α-acetoxybenzyl)thiophene-3-carbaldehydes and related compounds, highlighting the versatility of furo[3,2-b]pyridine derivatives in synthesizing novel heterocyclic structures (Kuroda et al., 1991).
- Another research focused on the synthesis of complex compounds and antimicrobial activity of derivatives of Furo[3,2-C]Pyridine, signifying its potential in creating biologically active substances (Hrasna et al., 2012).
Involvement in Heterocyclic Chemistry
- The compound plays a role in the synthesis of various heterocyclic compounds, including trimethylsilylcyanation of heterocyclic aldimines. This process synthesizes corresponding furan, thiophene, and pyridine α-amino nitriles (Iovel' et al., 2003).
- It is also used in the synthesis of bis(trimethylsilyl) pyrid-3-yl(trimethylsiloxy)-methylphosphonite and its derivatives, underlining its importance in the field of organometallic chemistry (Prishchenko et al., 2008).
Safety And Hazards
properties
IUPAC Name |
2-trimethylsilylfuro[3,2-b]pyridine-6-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2Si/c1-15(2,3)11-5-9-10(14-11)4-8(7-13)6-12-9/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRIASBUOYWEGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC2=C(O1)C=C(C=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674082 | |
Record name | 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde | |
CAS RN |
1171920-34-5 | |
Record name | 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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